molecular formula C20H24ClNO4 B001256 Naltrexone hydrochloride CAS No. 16676-29-2

Naltrexone hydrochloride

Cat. No. B001256
CAS RN: 16676-29-2
M. Wt: 377.9 g/mol
InChI Key: RHBRMCOKKKZVRY-ITLPAZOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naltrexone hydrochloride (NTX) is an opioid antagonist with a diverse range of medical applications. It's notable for its use in treating opioid and alcohol dependence, as well as its potential in treating ocular surface diseases like impaired corneal wound healing and severe dry eye. Its effectiveness in various formulations highlights its versatility in medical science, although its poor chemical stability in solution form poses challenges for development and application.

Synthesis Analysis

Naltrexone hydrochloride is synthesized through complex chemical processes that ensure its effectiveness as a medication. While detailed synthesis pathways are proprietary and specific to pharmaceutical companies, the overall process involves the creation of a naltrexone base, followed by hydrochloridation to produce the hydrochloride salt form. This process ensures the compound's stability and bioavailability for medical use.

Molecular Structure Analysis

The molecular structure of naltrexone hydrochloride has been determined using high-resolution laboratory X-ray powder diffraction data. Both naltrexone and its close relative, naloxone hydrochloride, crystallize in the orthorhombic space group P2(1)2(1)2(1), with specific lattice parameters. This detailed structural characterization enables a better understanding of its chemical behavior and interaction with biological molecules (Sugimoto et al., 2007).

Chemical Reactions and Properties

Naltrexone hydrochloride undergoes various chemical reactions, especially in relation to its stability and interaction with other substances. For example, its stability can be significantly enhanced in certain formulations, such as in situ ocular films, which demonstrate an 18-times stability improvement over solution form. These reactions are crucial for developing effective and stable pharmaceutical formulations (Abdelkader et al., 2014).

Physical Properties Analysis

The physical properties of naltrexone hydrochloride, including its crystalline structure and hydration/dehydration behavior, play a significant role in its pharmaceutical applications. Studies have shown that naltrexone and naloxone hydrochloride salts exhibit distinct hydration and dehydration behaviors, which are critical for understanding their stability and formulation requirements (Guguta et al., 2009).

Chemical Properties Analysis

The chemical properties of naltrexone hydrochloride, including its oxidation and reduction potential, significantly influence its therapeutic use and formulation. Research has focused on developing electrochemical sensors for naltrexone determination, highlighting its oxidation behavior and the role of modified electrodes in enhancing detection sensitivity. This research aids in the development of pharmaceutical dosages and monitoring therapeutic levels in patients (Ghorbani-Bidkorbeh et al., 2010).

Scientific Research Applications

  • Sexual Behavior and Hormonal Effects : Naltrexone facilitated sexual receptivity in ovariectomized female rats, resembling the effects of progesterone, and also influenced sexual behavior and grooming interactions in male talapoin monkeys (Allen, Renner, & Luine, 1985); (Meller, Keverne, & Herbert, 1980).

  • Impact on Taste and Craving : It significantly reduces the palatability of alcohol and other substances in rats (Ferraro et al., 2002). In humans, it has shown effectiveness in reducing alcohol craving and drinking in Asian patients, although compliance was low (Lee et al., 2001).

  • Behavioral Effects : Naltrexone did not show clinical value in reducing self-injurious and autistic behavior in mentally retarded adults and might even increase stereotypic behavior (Willemsen-Swinkels et al., 1995).

  • Immunomodulatory Properties : It has potential as an immunomodulator by inhibiting inflammatory cytokine production in human immune cell subsets (Cant, Dalgleish, & Allen, 2017).

  • Pharmacological and Delivery Innovations : A nasal spray form of low-dose naltrexone shows promise in treating diseases with impaired immunity, overcoming disadvantages of oral administration (Domnina, Suslov, Kedik, & Volkova, 2021). Additionally, an oral naltrexone-Eudragit L system was effective in antagonizing morphine analgesia for 8 hours, requiring shorter treatment duration compared to conventional naltrexone hydrochloride (Álvarez-Fuentes et al., 2001).

  • Safety and Tolerability : It is generally safe for treating alcoholism, with common adverse events like nausea and headache, and no new safety concerns identified in large studies (Croop, Faulkner, & Labriola, 1997). In the treatment of opiate addiction, it is effective when combined with behavioral therapy and psychotherapy, provided there is strong psychological support (Crabtree, 1984).

  • Other Applications : Its use in in situ ocular films showed improved mechanical properties and chemical stability with minimal conjunctival irritation (Abdelkader, Pierscionek, & Alany, 2014), and new methods for its quantitative determination in nasal sprays have been developed (Domnina et al., 2020).

Safety And Hazards

Naltrexone can cause serious side effects, including the risk of opioid overdose . You can accidentally overdose in two ways. Naltrexone blocks the effects of opioid drugs. Do not take large amounts of opioids, including opioid-containing medicines, such as heroin or prescription pain pills, to try to overcome the opioid-blocking effects of this medication. This can lead to serious injury, coma, or death .

properties

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H/t15-,18+,19+,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBRMCOKKKZVRY-ITLPAZOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937236
Record name Naltrexone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Naltrexone hydrochloride

CAS RN

16676-29-2
Record name Naltrexone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16676-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naltrexone hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naltrexone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALTREXONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6375YW9SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naltrexone hydrochloride
Reactant of Route 2
Naltrexone hydrochloride
Reactant of Route 3
Reactant of Route 3
Naltrexone hydrochloride
Reactant of Route 4
Naltrexone hydrochloride
Reactant of Route 5
Naltrexone hydrochloride
Reactant of Route 6
Naltrexone hydrochloride

Citations

For This Compound
4,080
Citations
DN Pfohl, JI Allen, RL Atkinson, DS Knopman… - NIDA Res …, 1986 - researchgate.net
This paper reviews information about elevations of serum transaminase values derived from studies employing higher dosages of naltrexone (Trexan) than recommended for addiction. …
Number of citations: 98 www.researchgate.net
F Johnson, B Setnik - Pain physician, 2011 - painphysicianjournal.com
… from crushed morphine sulfate and naltrexone hydrochloride extended-release capsules … of whole and tampered morphine sulfate and naltrexone hydrochloride (ALO-01) extended-…
Number of citations: 31 www.painphysicianjournal.com
H Abdelkader, S Ismail, A Kamal, RG Alany - Journal of pharmaceutical …, 2011 - Elsevier
… This study aimed at preparing and evaluating Span 60-based niosomes for ocular delivery of naltrexone hydrochloride (NTX). Selected charged lipids [dicetyl phosphate (DCP) and …
Number of citations: 167 www.sciencedirect.com
SHN Willemsen-Swinkels, JK Buitelaar… - Archives of General …, 1995 - jamanetwork.com
… and safety of naltrexone hydrochloride, an opioid … of naltrexone hydrochloride. Subsequently, 19 subjects were treated with 50 mg/d and 14 with 150 mg/d of naltrexone hydrochloride …
Number of citations: 207 jamanetwork.com
JE Mitchell, G Christenson, J Jennings… - Journal of clinical …, 1989 - journals.lww.com
… modest reductions in eating***; however, attempts to treat overweight subjects in longer-term protocols using the long-acting, orally active narcotic antagonist naltrexone hydrochloride …
Number of citations: 150 journals.lww.com
BL Crabtree - Clinical Pharmacy, 1984 - europepmc.org
… , adverse effects, and dosage of naltrexone hydrochloride, an opiate antagonist drug, are … The usual dosage of naltrexone hydrochloride is 50 mg orally once daily or 350 mg orally …
Number of citations: 158 europepmc.org
H Abdelkader, S Ismail, A Kamal… - Die Pharmazie-An …, 2010 - ingentaconnect.com
… The aim of this study was to prepare and characterise non-ionic surfactant vesicles (niosomes) for the ocular drug delivery of naltrexone hydrochloride. The niosomes were prepared …
Number of citations: 70 www.ingentaconnect.com
S Guo, Z Jiang, Y Wu - East Asian Archives of Psychiatry, 2001 - search.proquest.com
Objective: To investigate the efficacy of naltrexone in preventing relapse of heroin addiction among Chinese patients after successful detoxif ication. Methods: 302 heroin addicts were …
Number of citations: 27 search.proquest.com
I Caraballo, LM Melgoza, J Alvarez-Fuentes… - International journal of …, 1999 - Elsevier
… behaviour of controlled release inert matrices of naltrexone hydrochloride. Matrix tablets were prepared using naltrexone hydrochloride as a potent narcotic antagonist and Eudragit ® …
Number of citations: 43 www.sciencedirect.com
SA Mohajeri, S Yaghoubi, E Abdollahi… - Journal of Drug Delivery …, 2016 - Elsevier
… buffer with different amounts of naltrexone hydrochloride. The pharmacokinetic profiles of … of drug formulations (naltrexone hydrochloride solution or naltrexone hydrochloride-hydrogel …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.